![molecular formula C20H19FN6OS B2750080 N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 1171588-74-1](/img/structure/B2750080.png)

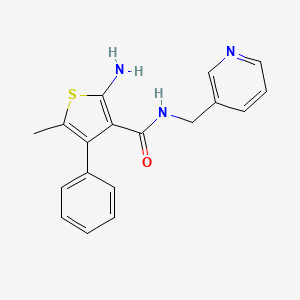

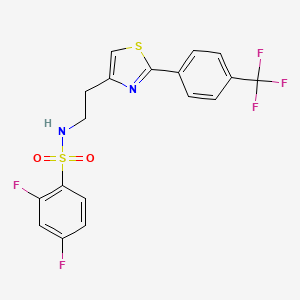

N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide” is a compound that has been synthesized as part of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent . These compounds were designed and synthesized in the search for potent insecticides targeting the ryanodine receptor (RyR), a promising target for the development of novel insecticides .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions. The intermediates 1,3-diphenyl-1H-pyrazole-4-carboxylic acid were synthesized by reacting para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol . The resulting mixture was then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . After completion of the reaction, the solvent was concentrated under reduced pressure to remove acetone, then it is dissolved in ethyl acetate .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a cyano substituent and a diphenyl-1H-pyrazole derivative . The compound “this compound” specifically has a 4-fluorophenyl group and a 2-methylsulfanylpyridine-3-carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol, followed by a reaction with DMF and POCl3 . The resulting mixture is then subjected to a series of extraction and concentration steps .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their NMR spectra, elemental analyses, and melting points . The compounds were chemically characterized by thin layer chromatography (TLC), proton nuclear magnetic resonance (1H NMR) and elemental microanalyses (CHN) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with structures similar to N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide are often synthesized and characterized for their potential biological activities. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the interest in pyrazole derivatives as anticancer agents (Hassan, Hafez, & Osman, 2014).

Potential Biological Applications

The structural features of such compounds indicate potential biological activities, including anticancer properties. For example, McLaughlin et al. (2016) presented the synthesis and characterization of a research chemical with a pyrazole core, indicating the relevance of such structures in developing synthetic cannabinoids (McLaughlin et al., 2016). Additionally, Jayarajan et al. (2019) synthesized and studied pyrazole derivatives for their non-linear optical (NLO) properties and molecular docking analyses, suggesting applications in anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).

Chemical Synthesis and Drug Discovery

Research into compounds like this compound also extends to their synthesis for potential use in drug discovery. Schroeder et al. (2009) identified substituted carboxamides as potent and selective Met kinase inhibitors, highlighting the importance of such compounds in medicinal chemistry for cancer therapy (Schroeder et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6OS/c1-29-20-15(4-2-11-25-20)19(28)24-10-3-5-17-16(12-22)18(23)27(26-17)14-8-6-13(21)7-9-14/h2,4,6-9,11H,3,5,10,23H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUBTHQHBUNICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCCC2=NN(C(=C2C#N)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)

![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)

![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)

![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)